2-Methylbutyl methanesulfonate

Description

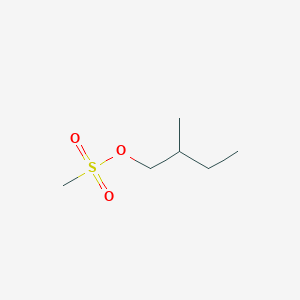

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbutyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-4-6(2)5-9-10(3,7)8/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANBAERELZGEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Alkyl Sulfonates As Activated Hydroxyl Derivatives in Organic Synthesis

In the realm of organic synthesis, the conversion of alcohols to other functional groups is a frequent and essential transformation. However, the hydroxyl group (-OH) itself is a poor leaving group. Alkyl sulfonates, including methanesulfonates, tosylates, and triflates, serve as crucial activated derivatives of alcohols. mdpi.com The esterification of an alcohol with methanesulfonyl chloride effectively replaces the hydroxyl proton with a sulfonyl group, dramatically increasing the electrophilicity of the adjacent carbon atom. This activation renders the carbon susceptible to attack by a wide array of nucleophiles, thereby facilitating a host of synthetic operations that would otherwise be challenging. mdpi.com

The significance of this activation is underscored by the broad applicability of alkyl sulfonates in constructing complex molecular architectures. They are indispensable tools for synthetic chemists, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability. fiveable.meontosight.ai

General Overview of Methanesulfonate Utility As Intermediates in Chemical Transformations

Methanesulfonate (B1217627) esters are versatile intermediates in a multitude of chemical transformations. vulcanchem.com Their primary role is to serve as excellent alkylating agents, transferring an alkyl group to a nucleophile. ontosight.ai This reactivity is harnessed in various synthetic strategies, including the synthesis of ethers, amines, azides, and thiols. Furthermore, under appropriate conditions with sterically hindered bases, methanesulfonates can undergo elimination reactions to furnish alkenes.

The controlled reactivity of methanesulfonates allows for their use in complex, multi-step syntheses where chemoselectivity is paramount. Their stability under a range of conditions, coupled with their predictable reactivity, makes them reliable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aigoogle.com

Academic and Research Relevance of 2 Methylbutyl Methanesulfonate Within Modern Synthetic Chemistry

Regioselective Synthesis of this compound from Precursors

The regioselective synthesis of this compound typically involves the reaction of 2-methyl-1-butanol (B89646) with a methanesulfonylating agent, such as methanesulfonyl chloride, in the presence of a base. The primary challenge in this synthesis is to ensure that the sulfonation occurs exclusively at the primary hydroxyl group, avoiding any potential side reactions or rearrangements. The choice of base and reaction conditions plays a critical role in directing the reaction towards the desired regioisomer.

A general approach involves the use of a non-nucleophilic base, like triethylamine (B128534) or pyridine, in an inert solvent such as methylene (B1212753) chloride, diethyl ether, or toluene. google.com The reaction is typically carried out at controlled temperatures, often ranging from -20 to +30 °C, to manage the exothermic nature of the reaction and minimize side-product formation. google.com The molar ratio of the alcohol to the sulfonyl chloride and base is a key parameter to optimize for achieving high yields of the desired product. google.com

For instance, the synthesis can be represented by the following reaction scheme: CH₃CH₂CH(CH₃)CH₂OH + CH₃SO₂Cl + (C₂H₅)₃N → CH₃CH₂CH(CH₃)CH₂OSO₂CH₃ + (C₂H₅)₃N·HCl

This method ensures that the methanesulfonyl group is selectively attached to the oxygen of the primary alcohol, yielding this compound. The regioselectivity is high due to the greater reactivity of the primary hydroxyl group compared to any potential secondary or tertiary positions within the molecule under these conditions.

Diastereoselective and Enantioselective Synthetic Strategies for Chiral this compound

The synthesis of specific stereoisomers of this compound, a chiral compound, requires more sophisticated strategies that control the three-dimensional arrangement of atoms in the molecule.

Asymmetric Induction in the Formation of Chiral this compound

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over the other. wikipedia.org This can be achieved by using a chiral starting material, a chiral auxiliary, or a chiral catalyst. wikipedia.org In the context of this compound, starting with an enantiomerically pure form of 2-methyl-1-butanol, such as (S)-(+)-2-methyl-1-butanol or (R)-(-)-2-methyl-1-butanol, is a common strategy. The subsequent mesylation reaction, under standard conditions, will proceed with retention of configuration at the chiral center, yielding the corresponding enantiomer of this compound.

For example, the reaction of (S)-2-methyl-1-butanol with methanesulfonyl chloride in the presence of a base will produce (S)-2-methylbutyl methanesulfonate. This approach relies on the availability of the chiral alcohol precursor, which can be obtained from the chiral pool or through asymmetric synthesis. wikipedia.org

Chiral auxiliaries can also be employed to induce diastereoselectivity in reactions. numberanalytics.com These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com While less common for the direct synthesis of simple alkyl methanesulfonates, this strategy is widely used in more complex syntheses where a new stereocenter is being formed. sioc-journal.cn

Methods for Stereoisomer Separation and Purity Assessment

When a synthesis results in a mixture of stereoisomers, their separation and the assessment of their purity are crucial steps.

Separation of Stereoisomers: Chromatographic techniques are the most common methods for separating stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. google.com The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation. For instance, the separation of enantiomers of similar compounds has been achieved using columns like Lux 5μ cellulose-1 with a mobile phase consisting of a mixture of hexane, isopropanol, and methanol. nih.gov

Diastereomers, having different physical properties, can often be separated by standard chromatographic techniques like column chromatography or even crystallization.

Purity Assessment: The enantiomeric purity of a chiral compound is often expressed as enantiomeric excess (ee), which is a measure of how much one enantiomer is present in excess of the other. nih.gov Polarimetry, which measures the rotation of plane-polarized light by a chiral sample, can provide a preliminary assessment of enantiomeric purity. The specific rotation value can be compared to the known value for the pure enantiomer. For example, (S)-(+)-2-Methylbutyl methanesulfonate has a reported specific rotation of [α]20/D +2.7° (neat). sigmaaldrich.cn

However, more accurate determination of enantiomeric excess is typically achieved using chromatographic methods like chiral HPLC or Gas Chromatography (GC) with a chiral column. Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent (e.g., Mosher's acid), can also be used to determine enantiomeric purity. nih.gov

Mechanistic Studies of Methanesulfonate Esterification Pathways

Understanding the mechanism of methanesulfonate esterification is fundamental to controlling the reaction outcome. Studies have primarily focused on the reaction between alcohols and methanesulfonic acid or its derivatives.

Investigations into Acid-Catalyzed Formation Mechanisms

The formation of sulfonate esters from an alcohol and a sulfonic acid is generally an acid-catalyzed process. pqri.org Isotopic labeling studies, for example using ¹⁸O-labeled methanol, have been instrumental in elucidating the reaction mechanism. researchgate.netacs.orgacs.org These studies have confirmed that the reaction proceeds via cleavage of the C-O bond of the alcohol. researchgate.netacs.orgacs.org

Two primary mechanistic pathways have been considered for the acid-catalyzed formation of sulfonate esters:

Pathway A (SN2-type): This pathway involves the nucleophilic attack of the sulfonate anion on the protonated alcohol. pqri.org

Pathway B (AAC2-like): This pathway is analogous to the AAC2 mechanism for the acid-catalyzed formation of carboxylic esters. pqri.org

Experimental evidence strongly supports a mechanism consistent with the reversal of the well-established solvolysis of sulfonate esters, where the alcohol's C-O bond is broken. researchgate.netacs.orgacs.org Theoretical studies using Density Functional Theory (DFT) have also explored various mechanistic possibilities, including SN1 and SN2 pathways, as well as addition-elimination mechanisms. rsc.org These studies suggest that the SN2 pathway, involving the protonated alcohol as the alkylating agent, has a moderate activation barrier. rsc.org

Role of Reaction Parameters (e.g., Catalyst, Temperature, Time) on Synthesis Outcome

The outcome of the methanesulfonate ester synthesis is highly dependent on several reaction parameters.

| Parameter | Effect on Synthesis |

| Catalyst | The presence of a strong acid is generally necessary for the esterification to proceed at a reasonable rate. pqri.org In the absence of an acid catalyst, or in the presence of a base, the formation of the sulfonate ester is significantly reduced or not detected at all. pqri.orgacs.orgenovatia.com |

| Temperature | Higher temperatures generally increase the rate of ester formation. However, they can also promote side reactions and decomposition of the product. pqri.org Studies on the formation of methyl methanesulfonate have shown a clear trend of increased conversion at higher temperatures. researchgate.net |

| Time | The reaction time is a critical factor in achieving a good yield. The formation of the ester is often a slow process, and longer reaction times may be required to reach equilibrium or maximum conversion. pqri.org |

| Water Content | The presence of even small amounts of water can dramatically reduce the rate of sulfonate ester formation. researchgate.netacs.org This is attributed to the competing solvation of the proton by water and the enhanced hydrolysis of the formed ester. pqri.orgacs.org |

| Base | The presence of a base, even in substoichiometric amounts, can significantly reduce the formation of the sulfonate ester. acs.org If a slight excess of base is used, the formation of the ester may not be detected at all. acs.orgenovatia.com |

By carefully controlling these parameters, it is possible to optimize the synthesis of this compound and its stereoisomers, maximizing the yield and purity of the desired product.

Development of Novel and Sustainable Synthetic Protocols for this compound

The synthesis of alkyl methanesulfonates, including this compound and its stereoisomers, has traditionally relied on the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of an amine base. eurjchem.com While effective, this method often involves hazardous reagents, chlorinated solvents, and can generate significant waste, prompting the development of more sustainable and efficient protocols. mdpi.comrsc.org Modern synthetic chemistry emphasizes principles of green chemistry, such as atom economy, use of safer solvents, and catalytic efficiency, leading to the exploration of novel methodologies for producing sulfonate esters. rsc.orgresearchgate.net

Recent advancements focus on minimizing environmental impact while maximizing yield and selectivity. These innovative approaches include the use of novel catalysts, environmentally benign reaction media, and processes with high atom economy. For the synthesis of chiral molecules like (S)- or (R)-2-methylbutyl methanesulfonate, significant effort has been directed towards stereoselective methods, particularly those employing biocatalysis. nih.govcore.ac.uk

Catalytic and Greener Approaches

A variety of new catalytic systems have been developed to make the synthesis of sulfonate esters more efficient and environmentally friendly. These methods often operate under milder conditions and with a broader substrate scope compared to traditional routes. eurjchem.comorganic-chemistry.org

Visible-light-induced synthesis has emerged as a powerful technique. One such method uses arylazo sulfones, DABSO (DABCO·(SO₂)₂), and an alcohol in the presence of a copper iodide (CuI) catalyst to produce sulfonic esters in high yields under mild conditions. rsc.org While various copper salts are effective, CuI provides the highest yields. rsc.org Another approach involves an indium-catalyzed sulfonylation of alcohols with sulfonyl chlorides, which proceeds efficiently for a wide range of substrates. organic-chemistry.org

Efforts to replace hazardous organic solvents have led to syntheses in greener media like water or under solvent-free conditions. mdpi.comias.ac.in A facile and eco-friendly method for synthesizing sulfonate derivatives involves reacting a hydroxyl acid with p-toluenesulfonyl chloride in water, using sodium carbonate as an acid scavenger. mdpi.com This process avoids toxic organic solvents and simplifies product isolation. mdpi.com Furthermore, methanesulfonic anhydride (B1165640) (MSAA) has been used as a promoter for the dehydrative S-carbonylation of thiols with acids, a reaction that is metal- and solvent-free and generates water as the only by-product, showcasing high atom economy. ias.ac.in

The following table summarizes and compares various modern synthetic protocols applicable to the formation of sulfonate esters.

| Methodology | Catalyst/Promoter | Solvent | Key Sustainable Feature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Visible-Light-Induced Synthesis | CuI | Acetonitrile (MeCN) | Mild conditions, visible light energy source | Good to Excellent (up to 85%) | rsc.org |

| Indium-Catalyzed Sulfonylation | Indium | Not specified | Efficient catalysis for various alcohols | Excellent | organic-chemistry.org |

| Aqueous Synthesis | None (Na₂CO₃ base) | Water | Environmentally benign solvent, simple work-up | High | mdpi.com |

| MSAA-Promoted Dehydration | Methanesulfonic Anhydride (MSAA) | Solvent-free | High atom economy, water as sole by-product | Excellent (up to 97%) | ias.ac.in |

| Supercritical CO₂ Route | None | Supercritical CO₂ | Green solvent, in situ separation, high purity | Near Quantitative (up to 100%) | researchgate.net |

Stereoselective Synthesis of this compound Isomers

The synthesis of specific enantiomers, such as (S)-2-methylbutyl methanesulfonate, is critical for pharmaceutical applications where chirality dictates biological activity. nih.govcore.ac.uk Novel synthetic strategies increasingly focus on achieving high enantiomeric purity through asymmetric synthesis or biocatalysis.

A key strategy involves the stereospecific conversion of an optically active alcohol. For example, (R)-2-methylbutyl methanesulfonate has been synthesized from the corresponding (R)-2-methyl-1-butanol. thieme-connect.de Similarly, the synthesis of chirally defined side chains for potential drug candidates often involves the mesylation of a chiral amino alcohol precursor, such as in the preparation of (S)-2-(benzyloxycarbonylamino)-3-methylbutyl methanesulfonate, which proceeds in quantitative yield. asm.org The alkylation of malonic esters with chiral sulfonic esters like (S)-1-methylbutyl methanesulfonate can proceed with stereospecific inversion to create new chiral centers. google.com

Biocatalysis offers a highly selective and sustainable route to chiral compounds. nih.gov Enzymes can perform transformations with high chemo-, regio-, and enantioselectivity under mild conditions, avoiding the need for extreme temperatures or pressures that might cause racemization. core.ac.ukmdpi.com The development of robust biocatalysts through genome mining and protein engineering is expanding the scope of these green synthetic processes. nih.gov While direct biocatalytic mesylation is less common, enzymes are crucial for preparing the enantiomerically pure alcohol precursors required for the synthesis. For instance, the enzymatic reduction of prochiral ketones is a well-established method for producing chiral alcohols with high enantiomeric excess, which can then be converted to the desired methanesulfonate. unimi.it

The table below details specific examples related to the synthesis of chiral methanesulfonates.

| Target Compound/Precursor | Starting Material | Reagents | Yield | Key Aspect | Reference |

|---|---|---|---|---|---|

| (R)-2-Methylbutyl methanesulfonate | (R)-2-Methyl-1-butanol | Methanesulfonyl chloride | Not specified | Stereospecific conversion of a chiral alcohol | thieme-connect.de |

| (S)-2-(Benzyloxycarbonylamino)-3-methylbutyl methanesulfonate | (S)-N-Cbz-valinol | Methanesulfonyl chloride | Quantitative | Synthesis of a chiral building block for pharmaceuticals | asm.org |

| Diethyl [(R)-1,3-dimethylbutyl]malonate | Diethyl malonate, (S)-1-methylbutyl methanesulfonate | NaH | Not specified | Stereospecific alkylation with inversion of configuration | google.com |

| (+)-1-(2-Fluorobenzyl)-2-methylpropyl methanesulfonate | Chiral alcohol precursor | Methanesulfonyl chloride, Triethylamine | 97% | High-yield synthesis of a chiral intermediate for asymmetric hydrogenation | wiley-vch.de |

Elucidation of Methanesulfonate as an Effective Leaving Group in Organic Reactions

The efficacy of a leaving group is intrinsically linked to its ability to stabilize the negative charge it carries after bond cleavage. The methanesulfonate group, often abbreviated as mesylate (MsO-), is recognized as a highly effective leaving group in nucleophilic substitution and elimination reactions due to the stability of the resultant methanesulfonate anion. vaia.comnumberanalytics.comroutledge.com

The reactivity of a leaving group is often correlated with the pKa of its conjugate acid; a lower pKa signifies a stronger acid and a more stable conjugate base, which in turn makes for a better leaving group. acs.orgyoutube.com Sulfonate esters like methanesulfonate (mesylate), p-toluenesulfonate (tosylate), and trifluoromethanesulfonate (B1224126) (triflate) are excellent leaving groups because their corresponding sulfonic acids are very strong. masterorganicchemistry.compearson.com

In general, the order of leaving group ability places sulfonates as more reactive than halides. A study comparing the reactivity of various leaving groups on a neopentyl skeleton in a reaction with sodium azide (B81097) demonstrated this trend. nih.gov The triflate group was by far the most reactive, followed by iodide, bromide, tosylate, and then methanesulfonate. acs.orgnih.gov This indicates that while methanesulfonate is a very good leaving group, it is slightly less reactive than tosylate and significantly less reactive than triflate under these specific conditions. acs.orgnih.gov

The general order of reactivity for common leaving groups is: Triflate > Tosylate ≈ Iodide > Bromide > Methanesulfonate > Chloride

It is important to note that this order can be influenced by the reaction conditions and the substrate. acs.orgnih.gov For instance, while iodide is often a better leaving group than sulfonate esters based on the pKa of their conjugate acids (HI vs. p-TsOH), sulfonates can be better leaving groups than their pKa values suggest. This is because acidity involves breaking a heteroatom-hydrogen bond, whereas leaving group ability in nucleophilic substitution involves breaking a heteroatom-carbon bond. acs.org

| Leaving Group | Conjugate Acid | Approximate pKa of Conjugate Acid | Relative Rate Constant* |

| Triflate (TfO⁻) | Triflic Acid (CF₃SO₃H) | -14 | >10,000,000 |

| Iodide (I⁻) | Hydroiodic Acid (HI) | -10 | 670 |

| Bromide (Br⁻) | Hydrobromic Acid (HBr) | -9 | 240 |

| Tosylate (TsO⁻) | p-Toluenesulfonic Acid (TsOH) | -2.8 | 120 |

| Methanesulfonate (MsO⁻) | Methanesulfonic Acid (MsOH) | -1.9 | 10 |

| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | -7 | 3 |

* Relative rate constants are based on the reaction of 1,1,1-tris(X-methyl)ethane derivatives with sodium azide in DMSO at 100 °C. Data extracted from a study on neopentyl systems. nih.gov

The excellent leaving group ability of methanesulfonate is primarily due to electronic factors that stabilize the resulting anion. vaia.comaskfilo.com

Resonance Stabilization : The negative charge on the methanesulfonate anion is delocalized over the three oxygen atoms through resonance. vaia.comaskfilo.comjove.com This distribution of charge over multiple electronegative atoms significantly stabilizes the anion, making it a weak base and thus a good leaving group. routledge.com The methanesulfonate ion has three major resonance structures that contribute to its stability. vaia.com

Inductive Effect : The electron-donating methyl group in methanesulfonate has a slight destabilizing inductive effect compared to the hydrogen in a simple sulfate (B86663) or the electron-withdrawing groups in other sulfonates like triflate. vaia.comj-kirr.or.kr However, the powerful resonance stabilization far outweighs this minor inductive effect. vaia.com The high electronegativity of the sulfur atom also plays a role in stabilizing the negative charge. askfilo.com

Steric Factors and Bond Length : While electronic effects are paramount for the inherent stability of the leaving group, steric factors and bond characteristics of the substrate-leaving group unit also influence reaction rates. nih.gov The methanesulfonate group is sterically bulkier than halide leaving groups. nih.gov For example, the A-value (a measure of steric bulk) for methanesulfonate is approximately 2.50, compared to about 0.55 for bromo and 0.50 for iodo groups. nih.gov Furthermore, the covalent radius of the oxygen atom linking the sulfonate to the carbon is smaller than that of iodine or bromine, making the electrophilic carbon less accessible to the incoming nucleophile compared to alkyl iodides or bromides. acs.orgnih.gov This can lead to slower reaction rates for methanesulfonates compared to iodides or bromides in certain sterically hindered systems, despite the inherent electronic stability of the mesylate anion. nih.gov

Nucleophilic Substitution Reactions Involving this compound

This compound features a leaving group attached to a chiral, secondary carbon. This structure allows for a nuanced interplay between bimolecular (SN2) and unimolecular (SN1) substitution pathways, heavily influenced by the reaction conditions.

The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon, occurring in a single, concerted step. byjus.compressbooks.pub This attack proceeds through a pentacoordinated transition state, leading to the inversion of the stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. byjus.compressbooks.pubmasterorganicchemistry.com

For this compound, an SN2 reaction will proceed with inversion of configuration at the C-2 position. For instance, if the starting material is (S)-2-methylbutyl methanesulfonate, the product of an SN2 reaction will be the (R)-enantiomer. chemistrysteps.comchemistrysteps.com

The rate of SN2 reactions is sensitive to steric hindrance at the reaction center. pressbooks.pubmasterorganicchemistry.com As a secondary substrate, this compound is more sterically hindered than primary substrates but less so than tertiary ones. Therefore, it can undergo SN2 reactions, but typically at a slower rate than a comparable primary methanesulfonate. pressbooks.pub Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway for secondary substrates like this one. ulethbridge.calibretexts.org

The SN1 pathway involves the formation of a carbocation intermediate in the rate-determining step. wou.edu The stability of this carbocation is the primary factor determining the feasibility of an SN1 reaction.

Initial ionization of this compound would form a secondary carbocation (the 2-methyl-1-butyl cation). However, this secondary carbocation is prone to rearrangement to a more stable tertiary carbocation. masterorganicchemistry.comlibretexts.org This occurs via a 1,2-hydride shift, where a hydrogen atom from the adjacent carbon (C-2) migrates with its pair of electrons to the positively charged carbon (C-1), forming the tertiary 2-methyl-2-butyl cation (also known as the tert-amyl cation). libretexts.orgresearchgate.net

Rearrangement Mechanism: (CH₃)₂CHCH₂CH₂-OMs → [(CH₃)₂CHCH₂CH₂⁺] (unstable primary - does not form) Instead, solvolysis of a 2-methylbutyl system leads to: (CH₃)CH₂CH(CH₃)CH₂-OMs → [ (CH₃)CH₂CH(CH₃)CH₂⁺ ] (secondary carbocation) → 1,2-hydride shift → [ (CH₃)₂C⁺CH₂CH₃ ] (tertiary carbocation)

This rearrangement is a very rapid process, driven by the significant increase in stability from a secondary to a tertiary carbocation. libretexts.orgstackexchange.com Consequently, SN1 reactions of this compound are expected to yield products derived almost exclusively from the rearranged tertiary carbocation. msu.eduresearchgate.net For example, solvolysis in water would predominantly yield 2-methyl-2-butanol, not 2-methyl-1-butanol. msu.edu

Theoretical studies have investigated the structures and interconversions of various C₅H₁₁⁺ carbocations, confirming that the tertiary 2-methyl-2-butyl cation is significantly more stable than potential secondary isomers or bridged structures. acs.org

The competition between SN1 and SN2 pathways for this compound is dictated by the nucleophile and the solvent.

Nucleophile :

Strong Nucleophiles (e.g., azide, cyanide, thiolates) favor the SN2 mechanism. libretexts.orgnumberanalytics.com Because the nucleophile's concentration appears in the SN2 rate law, a high concentration of a strong nucleophile will increase the rate of the bimolecular reaction, allowing it to outcompete the SN1 pathway.

Weak Nucleophiles (e.g., water, alcohols) favor the SN1 mechanism. ddugu.ac.in These nucleophiles are not strong enough to attack the substrate directly at an appreciable rate. Instead, they wait for the substrate to ionize and form a carbocation, which is then rapidly trapped. libretexts.org The strength of the nucleophile does not affect the rate of an SN1 reaction. libretexts.org

Solvent Polarity :

Polar Protic Solvents (e.g., water, ethanol, formic acid) strongly favor the SN1 pathway. libretexts.orglibretexts.org These solvents have highly polarized O-H or N-H bonds and are effective at stabilizing both the leaving group anion and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions. libretexts.orglibretexts.org This solvation lowers the energy of the transition state for ionization, accelerating the SN1 reaction. libretexts.org

Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile) favor the SN2 pathway. ulethbridge.calibretexts.orgddugu.ac.in These solvents are polar enough to dissolve ionic nucleophiles but lack the ability to hydrogen-bond. This leaves the nucleophile relatively "naked" and more reactive, promoting the backside attack required for an SN2 reaction. libretexts.org

| Condition | Favored Pathway for this compound | Primary Product(s) |

| Strong Nucleophile (e.g., NaCN), Polar Aprotic Solvent (e.g., DMSO) | SN2 | 2-Methyl-1-cyanobutane (with inversion of configuration) |

| Weak Nucleophile (e.g., H₂O), Polar Protic Solvent (e.g., H₂O) | SN1 | 2-Methyl-2-butanol and 2-methyl-1-butene (B49056) (rearranged products) |

| Strong, Bulky Base (e.g., KOtBu), High Temperature | E2 | 2-Methyl-1-butene (Zaitsev's rule may not apply due to steric hindrance) |

Kinetics and Thermodynamics of Reactions Involving this compound

Determination of Reaction Rate Constants and Activation Energies

The determination of reaction rate constants (k) is typically achieved by monitoring the disappearance of the reactant or the appearance of a product over time. For solvolysis reactions, where the solvent acts as the nucleophile, the rate can be followed by techniques such as conductometry or by high-performance liquid chromatography (HPLC) to measure the concentration of the substrate or product at various time intervals.

The effect of temperature on the reaction rate is described by the Arrhenius equation:

k = A e-Ea/RT

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. By measuring the rate constant at different temperatures, the activation energy can be determined from the slope of a plot of ln(k) versus 1/T.

Kinetic studies on various alkyl methanesulfonates have shown that the structure of the alkyl group significantly impacts the reaction rate. For instance, the solvolysis rates of primary alkyl methanesulfonates are generally lower than those of secondary alkyl methanesulfonates due to the greater stability of the incipient secondary carbocation in an SN1-like transition state. However, steric hindrance can also play a crucial role. In the case of this compound, the methyl group at the β-position can influence the rate of both SN2 and E2 reactions.

To illustrate the range of reactivity of similar compounds, the following table presents solvolysis rate constants for various alkyl methanesulfonates in different solvents. It is important to note that these are for comparative purposes and the actual rate for this compound would need to be experimentally determined.

| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |

| Methyl methanesulfonate | Water | 59.996 | 22.03 x 10⁻⁵ |

| Ethyl methanesulfonate | Water | 70 | 1.44 x 10⁻⁵ |

| Isopropyl methanesulfonate | Water | 70 | 0.3-1% recovery after 24h |

| 2-Adamantyl methanesulfonate | Water | 25 | Estimated 3.15 x 10⁻⁶ |

This table presents a compilation of data from various sources for illustrative purposes. enovatia.comcdnsciencepub.comrsc.org

The activation energy for the solvolysis of alkyl methanesulfonates also varies with the substrate structure and solvent. While a specific value for this compound is not published, activation energies for the alcoholysis of simple primary and secondary mesylates have been determined and provide a useful reference.

| Compound | Reaction | Activation Energy (kcal/mol) |

| Ethyl methanesulfonate | Ethanolysis | Not specified |

| Isopropyl methanesulfonate | Isopropanolysis | Not specified |

Data on activation energies for these specific alcoholysis reactions is mentioned as determined but not explicitly provided in the cited literature. enovatia.com

Equilibrium Studies and Reaction Reversibility

The formation of sulfonate esters, including this compound, from the corresponding alcohol (2-methylbutanol) and methanesulfonic acid or its derivatives (like methanesulfonyl chloride) is, in principle, a reversible process. researchgate.net The reverse reaction is the hydrolysis or alcoholysis of the methanesulfonate ester.

The position of the equilibrium is highly dependent on the reaction conditions. The formation of the ester is favored under anhydrous conditions with a high concentration of the alcohol and the sulfonic acid. Conversely, the hydrolysis of the methanesulfonate is favored by the presence of water. enovatia.com

Studies on the hydrolysis of methanesulfonate esters have shown that the reaction is generally not subject to significant acid or base catalysis under many conditions. enovatia.com The rate of hydrolysis is often dominated by the water concentration. This has practical implications, for instance, in pharmaceutical manufacturing where the removal of potentially genotoxic methanesulfonate esters can be achieved by controlling the pH and water content of the reaction mixture. researchgate.net

The equilibrium constant (Keq) for the formation of a sulfonate ester can be expressed as:

Keq = [R-OMs][H₂O] / [R-OH][MsOH]

where R-OMs is the methanesulfonate ester, R-OH is the alcohol, and MsOH is methanesulfonic acid. While a specific equilibrium constant for this compound formation is not documented, studies on simpler systems like methyl methanesulfonate have been conducted. The equilibrium for sulfonate ester formation generally lies towards the starting materials in the presence of significant amounts of water. enovatia.com

The principle of microscopic reversibility states that the forward and reverse reactions must proceed through the same transition state. researchgate.net Therefore, mechanistic insights gained from studying the solvolysis of this compound are also applicable to understanding its formation. For example, if solvolysis proceeds through an SN2 mechanism, the formation reaction will involve the nucleophilic attack of the alcohol on the sulfur atom of a protonated methanesulfonic acid molecule or a related activated species.

Stereochemical Control and Chiroptical Properties in 2 Methylbutyl Methanesulfonate Chemistry

Impact of the Chiral 2-Methylbutyl Group on Reaction Stereoselectivity

The chiral 2-methylbutyl group exerts a significant influence on the stereoselectivity of chemical reactions. This is a critical aspect in the synthesis of complex molecules where a specific three-dimensional arrangement of atoms is required for biological activity or material properties. Research has shown that the stereochemistry of the 2-methylbutyl moiety can direct the formation of specific stereoisomers in a variety of transformations.

For instance, in the synthesis of nucleoside analogues, the use of precursors containing a chiral 2-methylbutyl group can lead to high diastereoselectivity. mcgill.ca The steric hindrance and electronic properties of this chiral group can favor the formation of one diastereomer over another, a principle that is fundamental to asymmetric synthesis. google.com This control is often rationalized through models of asymmetric induction, where the chiral auxiliary, in this case the 2-methylbutyl group, creates a diastereomeric transition state with a lower energy for the desired product.

The stereochemical outcome of reactions involving 2-Methylbutyl Methanesulfonate (B1217627) as a leaving group is also noteworthy. In nucleophilic substitution reactions, the departure of the methanesulfonate group from the chiral center can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile. The stereospecific alkylation of malonic acid derivatives with sulfonic esters containing a chiral center has been shown to proceed with complete inversion of configuration, leading to high optical yields. google.com

The table below summarizes key findings on the impact of the chiral 2-methylbutyl group on stereoselectivity.

| Reaction Type | Substrate/Reagent | Key Finding | Reference |

| Nucleophilic Addition | Acyclic dithioacetals with chiral 2-methylbutyl group | High 1,2-syn diastereocontrol in the addition of silylated nucleobases. mcgill.ca | mcgill.ca |

| Asymmetric Synthesis | Use of chiral 2-methylbutyl precursors | Enables stereoselective access to unnatural L-nucleosides. mcgill.ca | mcgill.ca |

| Alkylation | Sulfonic esters with chiral centers | Completely stereoselective inversion of configuration in the alkylation of malonic acid derivatives. google.com | google.com |

Diastereomeric Relationships and Their Influence on Synthetic Utility

The presence of the chiral 2-methylbutyl group in a molecule often leads to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. These diastereomers can have distinct physical and chemical properties, a factor that is heavily exploited in synthetic chemistry. The ability to separate and selectively synthesize diastereomers is crucial for obtaining enantiomerically pure compounds.

In the context of 2-Methylbutyl Methanesulfonate chemistry, diastereomeric relationships are particularly important. For example, the reaction of a racemic mixture of a chiral aldehyde with a chiral nucleophile containing a 2-methylbutyl group will produce a mixture of diastereomers. These diastereomers can often be separated by standard laboratory techniques such as chromatography, allowing for the isolation of a single stereoisomer. nih.gov

The synthetic utility of these diastereomeric relationships is vast. They form the basis of many asymmetric syntheses, where a chiral auxiliary is used to induce the formation of a specific stereocenter. The auxiliary is then removed, yielding an enantiomerically enriched product. The differing reactivity of diastereomers can also be harnessed to direct the course of a reaction. For instance, in a cyclization reaction, one diastereomer may cyclize more readily than the other, leading to a kinetic resolution of the diastereomeric mixture. mcgill.ca

The following table highlights the influence of diastereomeric relationships on synthetic utility.

| Synthetic Strategy | Key Principle | Example Application | Reference |

| Asymmetric Synthesis | Use of a chiral auxiliary to induce diastereoselectivity. | Synthesis of enantiomerically enriched compounds by separation of diastereomers. nih.gov | nih.gov |

| Kinetic Resolution | Differential reaction rates of diastereomers. | Selective reaction of one diastereomer in a mixture to yield a stereochemically enriched product. mcgill.ca | mcgill.ca |

| Diastereoselective Reactions | Control of stereochemistry at a new chiral center based on an existing one. | Synthesis of specific stereoisomers of complex molecules like nucleoside analogues. mcgill.ca | mcgill.ca |

Advanced Spectroscopic Techniques for Stereochemical Assignment and Purity Evaluation

Determining the absolute stereochemistry and enantiomeric purity of compounds containing the 2-methylbutyl group is essential for understanding their chemical and biological properties. Advanced spectroscopic and chromatographic techniques are indispensable tools for this purpose.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful method for distinguishing between enantiomers. d-nb.info While standard NMR is generally insensitive to chirality, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments that result in separate NMR signals for each enantiomer. unipi.itfordham.edu This allows for the direct determination of enantiomeric excess. Recent advancements have even explored direct chiral discrimination in NMR without the need for additives. d-nb.info

Chiral Chromatography , particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), is another cornerstone for the analysis of chiral compounds. gcms.czchromatographyonline.com These techniques utilize chiral stationary phases (CSPs) that interact differently with the two enantiomers of a chiral analyte, leading to their separation. lcms.cz This allows for both the quantification of enantiomeric purity and the preparative separation of enantiomers.

The table below provides an overview of advanced techniques used for the stereochemical analysis of 2-methylbutyl compounds.

| Technique | Principle | Application | Reference |

| Chiral NMR Spectroscopy | Inducing diastereomeric environments to differentiate enantiomeric signals. | Determination of enantiomeric excess and stereochemical assignment. d-nb.infounipi.itfordham.edu | d-nb.infounipi.itfordham.edu |

| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase. | Analysis of volatile chiral compounds. gcms.cz | gcms.cz |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase under high pressure. | Analytical and preparative separation of a wide range of chiral compounds. chromatographyonline.comlcms.cz | chromatographyonline.comlcms.cz |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional structure. | Unambiguous determination of absolute stereochemistry. ethz.ch | ethz.ch |

Conformational Analysis of this compound and its Derivatives

The three-dimensional shape, or conformation, of this compound and its derivatives plays a crucial role in their reactivity and properties. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

For molecules containing the 2-methylbutyl group, rotation around the C-C bonds of the butyl chain and the C-O bond of the methanesulfonate group leads to various conformers with different energies. oregonstate.edu Computational methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for predicting the relative stabilities of these conformers. nih.govresearchgate.net These studies have shown that for similar methanesulfonates, specific conformations, such as the anti or gauche conformers, are preferred due to a balance of steric and electronic effects. nih.govconicet.gov.ar

The preferred conformation of the 2-methylbutyl group can influence the accessibility of the reactive center, thereby affecting reaction rates and stereochemical outcomes. For example, the orientation of the bulky ethyl and methyl groups on the chiral center can shield one face of the molecule from attack by a reagent, leading to stereoselective reactions.

The following table summarizes key aspects of the conformational analysis of this compound and related compounds.

| Aspect | Method of Analysis | Key Findings | Reference |

| Rotational Isomers | Computational Modeling (DFT, MP2) | Identification of stable conformers (anti, gauche) and their relative energies. nih.govconicet.gov.ar | nih.govconicet.gov.ar |

| Steric Effects | Newman Projections, Molecular Modeling | The spatial arrangement of substituents influences the stability of conformers and can hinder or facilitate reactions. oregonstate.edu | oregonstate.edu |

| Electronic Effects | Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions can stabilize certain conformations. nih.govresearchgate.net | nih.govresearchgate.net |

Strategic Applications of 2 Methylbutyl Methanesulfonate in Complex Molecule Synthesis

Utilization as a Versatile Alkylating Agent in C-C and C-X Bond Formations

The primary role of 2-methylbutyl methanesulfonate (B1217627) in organic synthesis is as a potent alkylating agent. The methanesulfonate group is an exceptional leaving group due to its ability to stabilize the negative charge that develops upon cleavage of the carbon-oxygen bond. This makes the attached 2-methylbutyl group highly electrophilic and susceptible to nucleophilic attack.

This reactivity is exploited in the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be O, N, S, etc.) bonds. Nucleophiles, such as carbanions, enolates, amines, and alkoxides, can readily displace the mesylate group in an SN2 reaction, thereby transferring the 2-methylbutyl fragment to the nucleophile. This process is fundamental in building molecular complexity from simpler precursors. The effectiveness of methanesulfonates as leaving groups in such nucleophilic substitution reactions is a well-established principle in organic chemistry. researchgate.netajol.info

| Reaction Type | Nucleophile (Nu:) | Bond Formed | General Product |

| C-C Bond Formation | Enolates, Organometallics | C-C | Alkylated Carbonyls, Hydrocarbons |

| C-N Bond Formation | Amines, Amides, Azides | C-N | Substituted Amines, Amides |

| C-O Bond Formation | Alcohols, Phenols | C-O | Ethers |

| C-S Bond Formation | Thiols, Thiolates | C-S | Thioethers |

Commercially available in enantiopure forms, such as (S)-(+)-2-methylbutyl methanesulfonate, this reagent is a valuable tool for asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com In enantioselective alkylation, the inherent chirality of the reagent is transferred to a prochiral nucleophile, resulting in the formation of a new stereocenter with a predictable configuration.

For instance, the alkylation of a prochiral enolate with (S)-2-methylbutyl methanesulfonate can lead to the diastereoselective formation of a product with a new quaternary carbon center. The stereochemical outcome is dictated by the facial selectivity of the enolate attack, which is influenced by steric interactions with the chiral alkylating agent and the reaction conditions. This strategy is a cornerstone of modern asymmetric synthesis, enabling the construction of enantiomerically enriched compounds without the need for chiral auxiliaries or catalysts in every case. frontiersin.org The development of catalytic enantioselective alkylation methods has been a significant goal, and the use of chiral electrophiles like 2-methylbutyl methanesulfonate represents one effective approach. princeton.edu

Table 2: Illustrative Enantioselective Alkylation

| Chiral Reagent | Nucleophile | Catalyst/Conditions | Product Stereochemistry | Significance |

|---|---|---|---|---|

| (S)-2-Methylbutyl Methanesulfonate | Prochiral Ketone Enolate | Strong Base (e.g., LDA) | (S,R) or (S,S) diastereomer | Creates a new chiral center with high selectivity. |

In the total synthesis of complex molecules, such as natural products, a common strategy is the convergent synthesis, where large fragments of the target molecule are synthesized independently and then coupled together. This compound can serve as a key reagent in these fragment coupling reactions. One fragment can be functionalized to act as a nucleophile, which then displaces the mesylate from the 2-methylbutyl group attached to a second fragment. This securely stitches the two complex pieces together, efficiently advancing the synthesis toward the final target. This approach is particularly valuable in the late stages of a synthesis, where mild and reliable bond-forming reactions are essential.

Precursor for the Synthesis of Diverse Organic Scaffolds and Heterocyclic Compounds

The 2-methylbutyl group introduced by this reagent can be a key component of various molecular frameworks. Once incorporated into a molecule, it can undergo further transformations to build diverse organic scaffolds. For example, the terminal methyl and ethyl groups can be functionalized, or the entire five-carbon chain can become part of a larger carbocyclic or heterocyclic ring system.

In heterocyclic chemistry, this compound can be used to alkylate heteroatoms like nitrogen or sulfur within a ring, thereby introducing a chiral side chain that can influence the molecule's biological activity and physical properties. The synthesis of novel heterocyclic compounds is an active area of research, driven by their prevalence in pharmaceuticals and other functional materials. nih.govmdpi.com

Intermediate in Natural Product Total Synthesis and Analog Development

The synthesis of natural products is a major driver of innovation in organic chemistry. uiowa.edu this compound serves as a crucial intermediate in the assembly of these often complex and stereochemically rich molecules. Its ability to introduce a specific chiral fragment makes it an invaluable building block for creating portions of a natural product's carbon skeleton. Furthermore, by using this reagent, chemists can create analogs of natural products where the 2-methylbutyl group replaces a different alkyl chain, allowing for the systematic study of structure-activity relationships (SAR).

A primary application of this compound is in the synthesis of more elaborate chiral building blocks. nih.govenamine.net A simple starting material can be alkylated with enantiopure this compound to create a new, value-added chiral intermediate. This new molecule, now possessing a defined stereocenter from the alkylation, can then be used in the subsequent steps of a multi-step synthesis of a bioactive target, such as a pharmaceutical agent. This "chiral pool" approach, where chirality from a simple, readily available source is incorporated and carried through a synthesis, is a highly efficient strategy for producing complex, single-enantiomer drugs.

The amphidinolides are a class of complex macrolides isolated from marine dinoflagellates that exhibit potent cytotoxic activity against various cancer cell lines. nih.gov Their intricate structures, featuring multiple stereocenters, make them challenging targets for total synthesis. nih.gov In the retrosynthetic analysis of molecules like Amphidinolide B, the complex structure is broken down into smaller, manageable fragments. The synthesis of these fragments often relies on the use of specific chiral building blocks to install the correct stereochemistry. The chiral 2-methylbutyl unit is a structural motif that could be installed using (S)-2-methylbutyl methanesulfonate to alkylate a suitable nucleophilic precursor, thereby creating a key fragment of the amphidinolide skeleton with the correct stereochemical configuration.

Engagement in Multi-Component and Cascade Reaction Sequences

This compound, as a chiral and sterically hindered electrophile, possesses significant potential for application in multi-component reactions (MCRs) and cascade reaction sequences. These sophisticated synthetic strategies are cornerstones of modern organic chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single operation. The inherent reactivity of the methanesulfonate group as an excellent leaving group, coupled with the unique structural features of the 2-methylbutyl moiety, makes this compound a valuable tool for the construction of diverse molecular scaffolds.

In the context of multi-component reactions, which involve the combination of three or more reactants in a one-pot fashion, this compound can serve as a key alkylating agent. MCRs are prized for their high atom economy, operational simplicity, and ability to generate vast libraries of structurally diverse compounds. The incorporation of the 2-methylbutyl group can introduce chirality and specific steric bulk, influencing the stereochemical outcome of the reaction and the conformational properties of the final product.

A hypothetical multi-component reaction involving this compound is depicted below. In this example, an amine, an isocyanide, and a carbonyl compound could react in the presence of this compound to yield a complex, substituted amide. The methanesulfonate would act as an electrophile, alkylating an intermediate formed in the reaction cascade.

| Reactant 1 | Reactant 2 | Reactant 3 | Electrophile | Potential Product |

| Primary Amine | Isocyanide | Aldehyde/Ketone | This compound | Chiral α-amino amide derivative |

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. This compound can act as an initiator in such sequences. For instance, an initial SN2 reaction with a suitable nucleophile could unmask a functional group that then participates in a subsequent intramolecular cyclization or rearrangement, leading to the formation of complex heterocyclic or carbocyclic systems. The stereochemistry of the 2-methylbutyl group can play a crucial role in directing the stereochemical course of the entire cascade.

While specific, documented examples of this compound in complex multi-component or cascade reactions are not prevalent in readily available literature, its structural motifs are analogous to other secondary alkyl sulfonates known to participate in such transformations. The principles of these powerful synthetic strategies strongly suggest its utility in the field.

Integration into Novel Chemical Systems, such as Ionic Liquids

The unique properties of the 2-methylbutyl group, including its chirality and branched nature, make this compound an attractive building block for the synthesis of novel ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, and they have garnered significant attention as "designer solvents" and catalysts due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.

The integration of the 2-methylbutyl moiety into the cationic component of an ionic liquid can significantly influence its properties. The branching at the second carbon position introduces steric hindrance, which can disrupt crystal lattice formation and lower the melting point of the resulting salt. Furthermore, the chirality of the 2-methylbutyl group can lead to the formation of chiral ionic liquids, which have applications in asymmetric synthesis and chiral recognition.

The synthesis of an imidazolium-based ionic liquid incorporating the 2-methylbutyl group can be achieved through the quaternization of a suitable N-alkylimidazole, such as 1-methylimidazole, with this compound. This reaction proceeds via an SN2 mechanism, where the imidazole (B134444) nitrogen acts as a nucleophile, displacing the methanesulfonate leaving group.

The resulting 1-(2-methylbutyl)-3-methylimidazolium methanesulfonate would be a novel ionic liquid. Its properties, such as viscosity, density, and thermal stability, would be influenced by the structure of the 2-methylbutyl group. It is anticipated that the branched alkyl chain would lead to a lower viscosity compared to its linear isomer, n-pentyl methanesulfonate, which could be advantageous in applications where mass transfer is a critical factor.

Below is a table summarizing the anticipated properties of a hypothetical 1-(2-methylbutyl)-3-methylimidazolium-based ionic liquid compared to a related linear-chain analogue.

| Property | 1-(2-methylbutyl)-3-methylimidazolium Cation | 1-n-pentyl-3-methylimidazolium Cation |

| Alkyl Chain Structure | Branched, Chiral | Linear, Achiral |

| Expected Melting Point | Lower | Higher |

| Expected Viscosity | Lower | Higher |

| Potential Applications | Asymmetric catalysis, Chiral separations | General solvent, Electrolyte |

The synthesis of such novel ionic liquids from this compound opens avenues for the development of new materials with tailored properties for a wide range of applications, from green chemistry to materials science.

Computational and Theoretical Studies of 2 Methylbutyl Methanesulfonate

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. For 2-Methylbutyl methanesulfonate (B1217627), QM calculations would provide a foundational understanding of its stability, geometry, and electronic properties.

The first step in such a study would be a geometry optimization, where the lowest energy arrangement of the atoms is calculated. This provides the most stable three-dimensional structure of the molecule. From this optimized geometry, a wealth of information can be derived. Key reactivity descriptors that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the surface of the molecule. It identifies electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) susceptible to nucleophilic attack. For 2-Methylbutyl methanesulfonate, the MEP would highlight the electrophilic carbon atom attached to the mesylate group and the nucleophilic oxygen atoms.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial charge on each atom. This data quantifies the polarity of bonds and helps in understanding intermolecular interactions and reaction mechanisms.

The findings from these calculations would be systematically organized to provide a detailed electronic profile of the molecule.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using DFT (Note: The following data is illustrative and represents the type of results that would be obtained from a quantum mechanical calculation.)

| Descriptor | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 9.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule |

Molecular Dynamics Simulations for Elucidating Reaction Pathways and Intermediates

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions.

For this compound, MD simulations, particularly ab initio MD (which uses quantum mechanical calculations to determine forces), would be invaluable for exploring its reactivity. These simulations can be used to:

Map Reaction Pathways: By simulating the molecule's behavior under various conditions (e.g., in the presence of a nucleophile), researchers can observe the entire process of a chemical reaction. This would allow for the detailed mapping of nucleophilic substitution (SN2) or elimination (E2) pathways, which are common for alkyl methanesulfonates.

Identify Transition States and Intermediates: MD simulations can capture the fleeting high-energy structures that occur during a reaction, such as transition states and reaction intermediates. Identifying these structures is key to understanding the reaction mechanism and calculating activation energies.

Table 2: Illustrative Data from a Simulated Reaction Pathway Analysis of this compound (Note: This table provides an example of the kind of data derived from MD simulations of a reaction.)

| Reaction Coordinate | Event | Relative Energy (kcal/mol) | Key Interatomic Distances (Å) |

| 0.0 | Reactants (2-MBM + Nu⁻) | 0.0 | C-O: 1.45, C-Nu: >4.0 |

| 1.5 | Transition State | +22.5 | C-O: 2.10, C-Nu: 2.20 |

| 3.0 | Products (Product + MsO⁻) | -15.0 | C-O: >4.0, C-Nu: 1.50 |

| (2-MBM: this compound; Nu⁻: Nucleophile; MsO⁻: Methanesulfonate anion) |

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules. These predictions are essential for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, the following spectra would typically be calculated:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. The calculated frequencies and intensities of specific vibrational modes (e.g., S=O stretching, C-O stretching) can be compared directly with experimental data to confirm the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectra: QM methods can accurately predict the chemical shifts (¹H and ¹³C) and coupling constants of a molecule. For this compound, this would involve calculating the magnetic shielding of each nucleus. The predicted NMR spectrum would serve as a benchmark for the assignment of peaks in an experimental spectrum, which is particularly useful for complex or novel structures.

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table illustrates how computational data is used to support experimental findings. Experimental values are hypothetical.)

| Technique | Parameter | Calculated Value | Experimental Value |

| IR | ν(S=O) asymmetric stretch | 1355 cm⁻¹ | 1352 cm⁻¹ |

| IR | ν(S=O) symmetric stretch | 1178 cm⁻¹ | 1175 cm⁻¹ |

| ¹H NMR | Chemical Shift (CH₃-S) | 2.95 ppm | 2.98 ppm |

| ¹³C NMR | Chemical Shift (CH₂-O) | 74.5 ppm | 74.2 ppm |

Correlation of Computational Data with Experimental Observations to Refine Mechanistic Understanding

The ultimate goal of computational studies in this context is to build a comprehensive and predictive model of a molecule's behavior that is validated by experimental evidence. The true power of the theoretical approach is realized when computational data is directly correlated with experimental observations.

For this compound, this would involve a synergistic loop of prediction and verification. For instance, a predicted reaction mechanism from MD simulations could suggest the formation of a specific byproduct. This hypothesis could then be tested experimentally through techniques like gas chromatography-mass spectrometry (GC-MS). Conversely, unexpected experimental results, such as an unusual reaction rate, could prompt new computational studies to investigate non-obvious electronic or steric effects that might be responsible.

By combining theoretical calculations of reaction barriers with experimentally determined kinetic data, a more robust and refined understanding of the reaction mechanism can be achieved. This integrated approach allows chemists to not only explain observed phenomena but also to predict the behavior of this compound and related compounds under different conditions, guiding future experimental work.

Future Prospects and Emerging Research Directions in 2 Methylbutyl Methanesulfonate Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of 2-methylbutyl methanesulfonate (B1217627) and related alkyl sulfonates is poised to benefit significantly from the development of novel catalytic systems. Future research will likely focus on enhancing the efficiency, selectivity, and sustainability of reactions involving this chiral electrophile.

Key Research Thrusts:

Transition Metal Catalysis: While nucleophilic substitution is a primary reaction of 2-methylbutyl methanesulfonate, transition metal-catalyzed cross-coupling reactions represent a promising frontier. The development of catalysts, particularly those based on palladium, nickel, and copper, that can activate the C–O bond of the sulfonate ester for C–C, C–N, and C–O bond formation will be a key area of investigation. The goal is to achieve these transformations under milder conditions and with broader substrate scope than traditional methods.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for activating this compound and its reaction partners. Future work may involve the design of chiral organocatalysts that can facilitate enantioselective transformations, potentially leading to new asymmetric methodologies.

Biocatalysis: Enzymes, with their inherent high selectivity, present an attractive option for the transformation of this compound. The discovery or engineering of enzymes, such as hydrolases or transferases, that can selectively recognize and react with this substrate could enable highly efficient and environmentally friendly synthetic processes.

| Catalyst Type | Potential Transformation | Advantages |

| Transition Metal Catalysts (Pd, Ni, Cu) | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Milder reaction conditions, broader substrate scope. |

| Chiral Organocatalysts | Enantioselective nucleophilic substitutions | Metal-free, potential for novel asymmetric methods. |

| Enzymes (e.g., Hydrolases, Transferases) | Selective hydrolysis, functional group interconversions | High selectivity, environmentally friendly. |

Exploration of Photocatalytic and Electrocatalytic Applications

Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering unique reaction pathways that are often inaccessible through traditional thermal methods. The application of these technologies to the chemistry of this compound is a nascent but promising field.

Future Research Directions:

Photoredox Catalysis: The generation of radical intermediates from this compound using photoredox catalysis could open up new avenues for its functionalization. Research will likely focus on the development of photocatalysts that can efficiently induce the homolytic cleavage of the C–O bond or facilitate single-electron transfer processes, enabling novel coupling and addition reactions.

Electrosynthesis: Electrocatalytic methods could provide a reagent-free approach for the transformation of this compound. The electrochemical reduction of the sulfonate group could generate reactive intermediates, while anodic oxidation could be used to functionalize other parts of the molecule in a controlled manner. Investigating the electrochemical behavior of this compound will be a crucial first step in this direction.

Integration into Automated and Continuous Flow Synthesis Methodologies

The shift towards automated and continuous flow synthesis is revolutionizing the way chemicals are produced, offering advantages in terms of safety, efficiency, and scalability. rsc.orgasymchem.com The integration of this compound into these modern synthetic workflows is an area of significant potential.

A notable example in a related area is the development of an efficient continuous-flow procedure for the synthesis of tribromomethylsulfones and tribromomethanesulfonates. This process utilizes the corresponding methylsulfones or methanesulfonates and potassium hypobromite in a biphasic reaction, achieving excellent isolated yields in very short reaction times. researchgate.net This demonstrates the feasibility and benefits of applying continuous flow technology to the synthesis and transformation of sulfonate esters.

Areas for Future Development:

Continuous Flow Synthesis of this compound: Designing a continuous flow process for the synthesis of this compound from (S)-2-methyl-1-butanol and methanesulfonyl chloride would offer improved safety by minimizing the handling of the corrosive and reactive methanesulfonyl chloride.

In-line Monitoring and Optimization: The implementation of in-line analytical techniques, such as infrared (IR) spectroscopy and high-performance liquid chromatography (HPLC), within a continuous flow setup would allow for real-time monitoring of reactions involving this compound. This data can then be used to rapidly optimize reaction conditions, leading to higher yields and purities.

Automated Multi-step Synthesis: The integration of this compound as a key building block in automated multi-step synthesis platforms will enable the rapid and efficient construction of complex chiral molecules. This approach is particularly valuable in drug discovery and materials science, where the synthesis of libraries of compounds is often required.

Design of Advanced Chiral Auxiliaries and Ligands Derived from this compound

The inherent chirality of this compound makes it an attractive starting material for the design of new chiral auxiliaries and ligands for asymmetric catalysis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org

Potential Design Strategies:

Chiral Auxiliaries: The chiral 2-methylbutyl group can be incorporated into various molecular scaffolds, such as oxazolidinones or sultams, to create novel chiral auxiliaries. sigmaaldrich.com These auxiliaries could then be used to direct the stereoselective alkylation, acylation, or aldol reactions of enolates. The steric and electronic properties of the 2-methylbutyl group would play a crucial role in determining the degree of stereocontrol.

Chiral Ligands: The synthesis of bidentate and tridentate ligands incorporating the 2-methylbutyl moiety is a promising area of research. These ligands could be used in transition metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and allylic alkylation. The chiral environment created by the 2-methylbutyl group around the metal center would be key to inducing high enantioselectivity.

| Chiral Moiety | Potential Application | Desired Outcome |

| 2-Methylbutyl Oxazolidinone | Asymmetric alkylation | High diastereoselectivity in C-C bond formation. |

| 2-Methylbutyl-derived Phosphine Ligand | Asymmetric hydrogenation | High enantioselectivity in the reduction of prochiral olefins. |

| 2-Methylbutyl-derived Bis(oxazoline) Ligand | Asymmetric cyclopropanation | High enantioselectivity in the formation of chiral cyclopropanes. |

Application of Isotopic Labeling and Advanced Spectroscopic Probes for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. The application of isotopic labeling and advanced spectroscopic techniques will be instrumental in unraveling the intricate details of reactions involving this compound.

Future Mechanistic Studies:

Isotopic Labeling: The synthesis of isotopically labeled this compound, for example with deuterium (²H) or carbon-13 (¹³C) at specific positions, can provide invaluable information about reaction mechanisms. By tracing the fate of the isotopic labels in the products, it is possible to elucidate bond-forming and bond-breaking steps, as well as the nature of reaction intermediates. For instance, studying the reaction of ¹⁸O-labeled alcohols with methanesulfonic acid has provided insights into the mechanism of sulfonate ester formation. researchgate.net

Kinetic Isotope Effect (KIE) Studies: Measuring the KIE by comparing the reaction rates of isotopically labeled and unlabeled this compound can provide information about the rate-determining step of a reaction and the geometry of the transition state.

Advanced Spectroscopic Techniques: The use of advanced spectroscopic techniques, such as in-situ NMR and Raman spectroscopy, will allow for the direct observation of reactive intermediates and the real-time monitoring of reaction kinetics. cardiff.ac.uk These techniques can provide a wealth of data to support or refute proposed reaction mechanisms for transformations involving this compound.

Q & A

Q. How is 2-Methylbutyl methanesulfonate synthesized in laboratory settings?

Methodological Answer:

- Synthesis Protocol : Alkyl methanesulfonates like this compound are typically synthesized via nucleophilic substitution. React 2-methylbutanol with methanesulfonyl chloride (MsCl) in an inert solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine) at 0–25°C.

- Purification : Isolate the product via liquid-liquid extraction, followed by distillation or column chromatography. Confirm purity using GC-FID or NMR .

- Key Considerations : Monitor reaction progress for side products (e.g., dialkyl sulfonates) and ensure anhydrous conditions to avoid hydrolysis .

Q. What analytical methods are recommended for detecting and quantifying this compound in research samples?

Methodological Answer:

- Gas Chromatography with Flame Ionization Detection (GC-FID) : Preferred for its sensitivity to low-volatility sulfonates. Use a polar column (e.g., DB-5MS) and optimize temperature gradients to separate this compound from co-eluting impurities .

- Validation : Calibrate with certified reference standards. Include spike-recovery experiments to validate accuracy (e.g., 80–120% recovery) and ensure limits of detection (LOD) ≤ 1 ppm .

Q. What safety precautions are essential when handling this compound in laboratory experiments?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use vapor respirators and fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers at ≤4°C to prevent degradation. Label with hazard warnings (e.g., irritant, moisture-sensitive) .

- Waste Disposal : Neutralize residual compound with alkaline hydrolysis (e.g., 10% NaOH) before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers assess the reactivity of this compound with nucleophiles or enzymes in desulfurization studies?

Methodological Answer:

- Enzyme Activity Assays : Use in vitro systems with sulfonate-specific enzymes (e.g., aryl sulfotransferases). Monitor desulfurization via GC-FID or HPLC, referencing Table 1 in enzymatic specificity studies .

- Kinetic Analysis : Measure reaction rates under varying pH (5–9) and temperature (25–37°C). Include controls (e.g., heat-inactivated enzymes) to confirm catalytic activity .

Q. What experimental strategies can resolve contradictions in data regarding the stability or degradation products of this compound under varying conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to stressors (UV light, 40–60°C, acidic/alkaline buffers). Analyze degradation products via GC-MS or LC-HRMS .

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., trace metal contaminants) in stability datasets .

Q. How can genetic toxicology studies be designed to evaluate the mutagenic potential of this compound?

Methodological Answer:

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix). Compare dose-response curves to positive controls (e.g., methyl methanesulfonate, MMS) .

- Point-of-Departure (PoD) Metrics : Calculate benchmark doses (BMD) using PROAST or BMDS software, as demonstrated for structurally related methanesulfonates .

Q. What considerations are critical when incorporating this compound into multi-step synthetic pathways as a reactive intermediate?

Methodological Answer:

- In Situ Derivatization : Trap reactive intermediates (e.g., alkylating agents) with scavengers like thiourea or sodium thiosulfate to prevent side reactions .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to track intermediate formation and minimize accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.